

# Application Notes: **Dihydroxymaleic Acid** as a Food Antioxidant for Frozen Foods

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## Compound of Interest

Compound Name:	<i>Dihydroxymaleic acid</i>
Cat. No.:	B1505802

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## Introduction

Lipid oxidation is a primary cause of quality deterioration in frozen foods, particularly those with higher fat content like meat and fish.<sup>[1]</sup> This process leads to undesirable changes in flavor, color, texture, and nutritional value.<sup>[2][3]</sup> Antioxidants are crucial additives in the food industry to inhibit these oxidative processes, thereby extending the shelf-life and maintaining the quality of frozen food products.<sup>[4][5]</sup> **Dihydroxymaleic acid** (DHMA), an organic compound with the formula C<sub>4</sub>H<sub>4</sub>O<sub>6</sub>, has been proposed as a potential antioxidant for frozen foods.<sup>[6]</sup> Its structure, featuring two hydroxyl groups attached to a double bond, suggests its potential to act as a free radical scavenger, a key mechanism of antioxidant activity.<sup>[7]</sup>

## Mechanism of Action

The antioxidant properties of phenolic compounds, which share structural similarities with **dihydroxymaleic acid**, are attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals. This action neutralizes the radicals and terminates the oxidative chain reactions.<sup>[8]</sup> The resulting antioxidant radical is stabilized by resonance, rendering it less reactive. The presence of multiple hydroxyl groups can enhance this activity.<sup>[9]</sup> It is hypothesized that **dihydroxymaleic acid** functions similarly, by donating hydrogen atoms to quench lipid radicals formed during the oxidation of unsaturated fatty acids in frozen foods.

## Illustrative Data on Antioxidant Efficacy

The following tables present hypothetical data to illustrate the potential effectiveness of **dihydroxymaleic acid** (DHMA) as a food antioxidant in frozen minced fish muscle, in comparison with other common antioxidants.

Table 1: Inhibition of Lipid Peroxidation (TBARS Assay)

Antioxidant	Concentration (ppm)	TBARS (mg MDA/kg sample) after 6 months at -18°C	% Inhibition
Control (No Antioxidant)	0	2.15	0%
Dihydroxymaleic Acid	200	0.88	59.1%
Dihydroxymaleic Acid	500	0.52	75.8%
Ascorbic Acid	200	1.05	51.2%
Butylated Hydroxytoluene (BHT)	200	0.65	69.8%

TBARS (Thiobarbituric Acid Reactive Substances) assay measures secondary lipid oxidation products, primarily malondialdehyde (MDA).

Table 2: Radical Scavenging Activity (DPPH Assay)

Antioxidant	Concentration (ppm)	% DPPH Radical Scavenging
Dihydroxymaleic Acid	100	78.5%
Dihydroxymaleic Acid	250	91.2%
Ascorbic Acid	100	85.1%
Trolox	100	95.3%

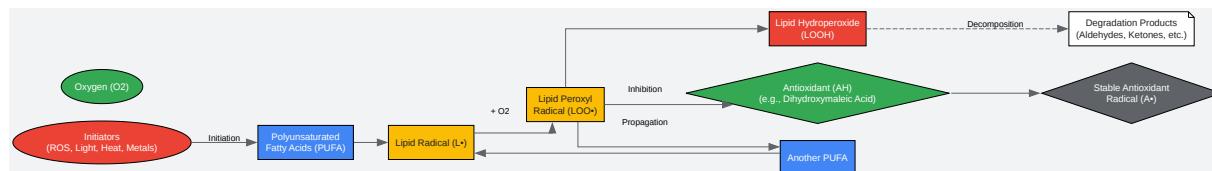
DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge stable free radicals.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Antioxidant	Concentration (ppm)	FRAP Value ( $\mu\text{mol Fe(II)}/\text{g sample}$ )
Dihydroxymaleic Acid	200	15.8
Dihydroxymaleic Acid	500	28.4
Ascorbic Acid	200	18.2
Gallic Acid	200	35.1

FRAP assay measures the ability of an antioxidant to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ).

## Signaling Pathway of Lipid Oxidation



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Caption: Lipid oxidation pathway and the inhibitory role of antioxidants.

## Experimental Protocols

## Protocol 1: Determination of Thiobarbituric Acid Reactive Substances (TBARS)

This protocol measures the extent of secondary lipid oxidation in frozen food samples.

### Materials:

- Frozen food sample (e.g., minced fish)
- Trichloroacetic acid (TCA) solution (10% w/v)
- Thiobarbituric acid (TBA) reagent (0.02 M)
- 1,1,3,3-Tetramethoxypropane (TMP) standard
- Distilled water
- Homogenizer
- Centrifuge
- Spectrophotometer

### Procedure:

- Sample Preparation: Homogenize 5 g of the frozen food sample with 25 mL of 10% TCA solution.
- Extraction: Centrifuge the homogenate at 3000 x g for 10 minutes.
- Reaction: Mix 2 mL of the supernatant with 2 mL of 0.02 M TBA reagent in a test tube.
- Incubation: Heat the mixture in a boiling water bath for 30 minutes.
- Cooling: Cool the tubes under running tap water.
- Measurement: Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.

- Standard Curve: Prepare a standard curve using TMP.
- Calculation: Express the TBARS value as mg of malondialdehyde (MDA) per kg of the sample.

## Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol assesses the ability of **dihydroxymaleic acid** to scavenge free radicals.

Materials:

- **Dihydroxymaleic acid** solution (in a suitable solvent like ethanol or methanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Methanol
- Spectrophotometer or microplate reader

Procedure:

- Reaction Mixture: Add 100  $\mu$ L of the **dihydroxymaleic acid** solution at various concentrations to 2.9 mL of DPPH solution. A control is prepared using the solvent instead of the antioxidant solution.
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition =  $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

## Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol determines the reducing ability of **dihydroxymaleic acid**.

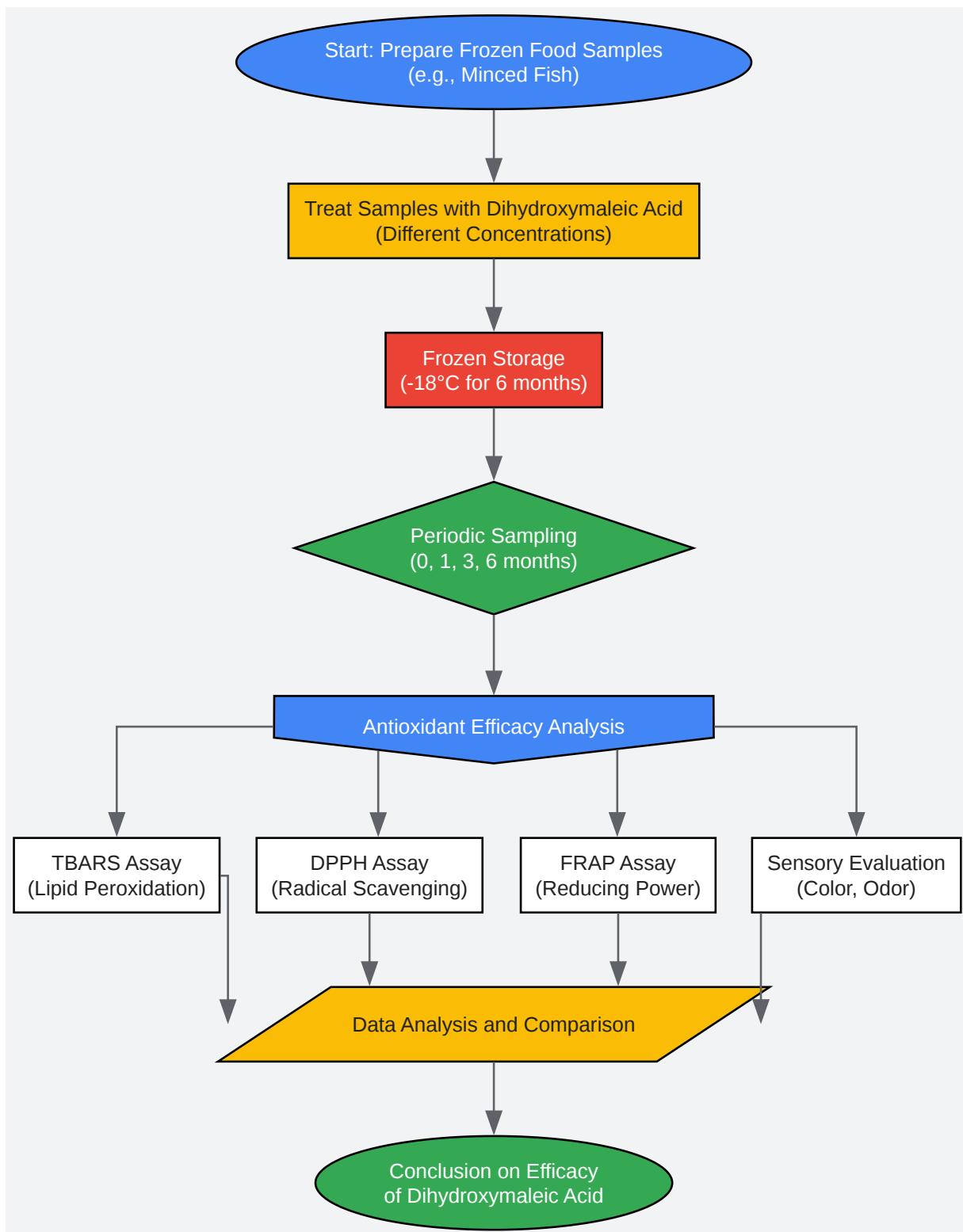
**Materials:**

- **Dihydroxymaleic acid** solution
- FRAP reagent:
  - 300 mM Acetate buffer (pH 3.6)
  - 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
  - 20 mM FeCl<sub>3</sub>·6H<sub>2</sub>O solution
- Ferrous sulfate (FeSO<sub>4</sub>·7H<sub>2</sub>O) standard
- Spectrophotometer or microplate reader

**Procedure:**

- FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl<sub>3</sub>·6H<sub>2</sub>O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
- Reaction: Add 50 µL of the **dihydroxymaleic acid** solution to 1.5 mL of the FRAP reagent.
- Incubation: Incubate the mixture at 37°C for 4 minutes.
- Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
- Standard Curve: Prepare a standard curve using a ferrous sulfate solution.
- Calculation: Express the FRAP value as µmol of Fe(II) equivalents per gram of sample.

## Experimental Workflow for Evaluating Dihydroxymaleic Acid

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Caption: Workflow for assessing **dihydroxymaleic acid**'s antioxidant potential.

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